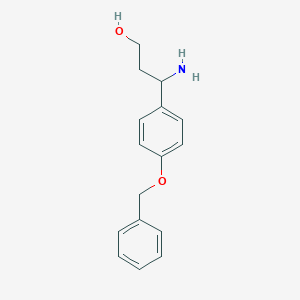

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGQQRZGPYYPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391599 | |

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182057-85-8 | |

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a chiral β-amino alcohol. Such scaffolds are of significant interest to researchers and professionals in drug development due to their prevalence in biologically active molecules.[1][2][3] The presented strategy is a robust two-step sequence commencing with a base-catalyzed Henry (nitroaldol) reaction, followed by the catalytic hydrogenation of the resulting β-nitro alcohol intermediate. This guide explains the causal mechanisms behind procedural choices, offers detailed, self-validating experimental protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Approach: Retrosynthetic Analysis

The synthesis of a target molecule requires a logical deconstruction of its structure to identify plausible starting materials and reactions. For 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a β-amino alcohol, the key challenge is the stereoselective formation of the C-N and C-O bonds at the β and γ positions relative to the phenyl ring.

Two primary retrosynthetic disconnections are considered:

-

C-C Bond Formation via Nitroaldol (Henry) Reaction: This is a powerful and classic method for creating a carbon-carbon bond between an aldehyde and a nitroalkane, directly installing the necessary functionality for subsequent conversion to the amino alcohol.[4][5][6] This route is highly convergent and utilizes readily available starting materials.

-

Reduction of a β-Aminoketone: An alternative involves the synthesis of a β-aminoketone via a Mannich reaction, followed by the reduction of the ketone to the corresponding alcohol. While effective, this may require additional protection/deprotection steps depending on the chosen amine.

For this guide, the Henry Reaction pathway is selected for its efficiency and directness in establishing the core scaffold. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 1-(4-(Benzyloxy)phenyl)-2-nitropropan-1-ol via Henry Reaction

The first critical step involves the formation of the carbon skeleton and the introduction of the nitrogen functionality. The Henry reaction, or nitroaldol reaction, achieves this by coupling 4-(benzyloxy)benzaldehyde with nitroethane.[4][6]

Mechanistic Rationale

The reaction is initiated by a base, which deprotonates the α-carbon of nitroethane. The pKa of nitroalkanes is low enough (approx. 17 in DMSO) for this deprotonation to occur readily.[4] The resulting nitronate anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde. The subsequent protonation of the resulting alkoxide intermediate yields the desired β-nitro alcohol.

A mild base, such as triethylamine (Et₃N), is chosen to minimize side reactions. Stronger bases could promote dehydration of the product to the corresponding nitrostyrene or induce a competing Cannizzaro reaction with the aldehyde.

Caption: Mechanism of the base-catalyzed Henry reaction.

Detailed Experimental Protocol

Materials:

-

4-(Benzyloxy)benzaldehyde[7]

-

Nitroethane

-

Triethylamine (Et₃N)

-

Isopropanol (IPA)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-(benzyloxy)benzaldehyde (1.0 eq) and isopropanol (approx. 5 mL per 1 g of aldehyde).

-

Add nitroethane (1.5 eq) to the solution, followed by triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once complete, cool the mixture in an ice bath and slowly acidify with 1M HCl to a pH of ~7.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of IPA).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 1-(4-(benzyloxy)phenyl)-2-nitropropan-1-ol as a pale yellow oil or solid.

Expected Data

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Pale yellow oil or solid |

| Purity (by NMR) | >95% |

Step 2: Reduction of β-Nitro Alcohol to the Target Amino Alcohol

The final step is the reduction of the nitro group in the intermediate to the primary amine of the target compound.

Rationale for Reductant Choice

Several methods exist for the reduction of aliphatic nitro groups.[8][9]

-

Metal Hydrides (e.g., LiAlH₄): While effective, lithium aluminum hydride is highly reactive, pyrophoric, and requires strictly anhydrous conditions. It can also potentially reduce other functional groups.

-

Catalytic Hydrogenation: This method, typically employing hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel, is a clean, efficient, and high-yielding process.[10] It is generally selective for the nitro group, although care must be taken to avoid debenzylation of the ether protecting group under harsh conditions (high pressure or prolonged reaction times). For this synthesis, catalytic hydrogenation is the preferred method due to its safety profile and high efficiency.

Detailed Experimental Protocol

Materials:

-

1-(4-(Benzyloxy)phenyl)-2-nitropropan-1-ol (from Step 1)

-

10% Palladium on activated carbon (10% Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

-

Celite®

Procedure:

-

Dissolve the β-nitro alcohol intermediate (1.0 eq) in methanol (approx. 20 mL per 1 g of substrate) in a suitable hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (5-10 mol % by weight) to the solution under a nitrogen atmosphere.

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.

-

Stir the reaction vigorously under a positive pressure of hydrogen (1 atm from a balloon is typically sufficient) at room temperature.

-

Monitor the reaction by TLC. The product is significantly more polar and will likely have a much lower Rf value than the starting material. The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.

-

If necessary, the product can be further purified by recrystallization or column chromatography (using a more polar eluent system such as dichloromethane/methanol).

Expected Data

| Parameter | Expected Value |

| Yield | 90-98% |

| Appearance | White to off-white solid |

| Purity (by NMR) | >98% |

Overall Synthesis Workflow

The complete, two-step synthesis provides an efficient and reliable route to the target molecule from commercially available precursors.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]

- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

Physicochemical properties of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a molecule of significant interest as a potential intermediate in pharmaceutical synthesis. Given the limited publicly available experimental data for this specific compound, this document emphasizes the robust methodologies required for its characterization, providing field-proven, step-by-step protocols for determining its essential properties. We will explore its molecular identity and predicted characteristics, followed by an in-depth analysis of the experimental techniques necessary for determining melting point, lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical workflows needed to thoroughly characterize this and other novel chemical entities.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral amino alcohol featuring a phenylpropanol backbone. The structure incorporates a primary amine and a primary alcohol, conferring hydrophilicity and sites for salt formation, while the bulky, non-polar 4-(benzyloxy)phenyl group imparts significant lipophilicity.

Chemical Structure:

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol | N/A |

| CAS Number | 102735-95-5 | N/A |

| Molecular Formula | C₁₆H₁₉NO₂ | N/A |

| Molecular Weight | 257.33 g/mol | N/A |

| Synonyms | DL-beta-(4-Benzyloxyphenyl)alaninol | [1] |

Predicted Physicochemical Properties

While experimental data is sparse, the physicochemical properties of the target molecule can be estimated based on its structural components. The interplay between the hydrophilic amino alcohol chain and the lipophilic benzyloxy-phenyl moiety will govern its behavior in biological and chemical systems.

Table 2: Summary of Predicted Physicochemical Properties

| Property | Predicted Value / Range | Rationale & Expected Influence |

| Melting Point (°C) | Solid at room temperature | The presence of hydrogen bond donors (-OH, -NH₂) and the rigid phenyl group suggest a crystalline solid state. |

| Aqueous Solubility | Low to moderate | The large benzyloxy-phenyl group is expected to significantly limit water solubility, though the ionizable amine can improve it at acidic pH.[2] |

| LogP (o/w) | > 2.0 | The molecule possesses a large non-polar surface area, suggesting a preference for a lipid environment over an aqueous one.[3][4] |

| pKa | ~9-10 | The primary amine is expected to be basic, with a pKa typical for aliphatic amines. This is a critical parameter for salt formation and solubility.[5][6] |

Methodologies for Experimental Determination

The true utility of a compound in drug development hinges on accurately measured physicochemical data. The following sections detail the gold-standard methodologies for determining these critical parameters.

Thermal Analysis: Melting Point Determination

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point (Tₘ) of a pure crystalline solid.[7] It provides a highly accurate and reproducible Tₘ, while also revealing other thermal events like glass transitions or polymorphic phase changes, which are critical for understanding the solid-state stability of a drug candidate.[8][9] The principle relies on measuring the difference in heat flow required to increase the temperature of the sample and an inert reference as they are subjected to a controlled temperature program.[10]

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 5–10 mg of the purified, dry compound into a clean aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard according to ASTM D3418.[7]

-

Test Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Experimental Run:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).[11]

-

Maintain an inert atmosphere by purging the cell with nitrogen gas.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).[8][10]

Lipophilicity: LogP Determination

Causality Behind Experimental Choice: The n-octanol/water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is considered the "gold standard" for its direct measurement of partitioning between the two immiscible phases.[12] While more time-consuming than chromatographic methods, it is highly accurate for a wide range of compounds.[3]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be below the compound's solubility limit in both phases.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a flask containing a known volume of water (pre-saturated with n-octanol).

-

Seal the flask and shake it vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[13]

-

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC/MS).

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:[3]

-

P = [Concentration]organic / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Acidity and Basicity: pKa Determination

Causality Behind Experimental Choice: The pKa value defines the extent of ionization of a molecule at a given pH. For 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, the basicity of the primary amine is a key determinant of its solubility and interaction with biological targets.[2] Potentiometric titration is a robust and widely used method that directly measures pH changes as a function of added titrant, allowing for the precise determination of the pKa from the resulting titration curve.[5][6][14]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation:

-

Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Begin titrating with the 0.1 M HCl solution, adding small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH has passed the equivalence point and plateaued.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[5] This point can be precisely located at the inflection point of the first derivative of the curve.

-

Aqueous Solubility Determination

Causality Behind Experimental Choice: Aqueous solubility is a prerequisite for drug absorption and distribution.[13] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for drug development and is considered the "gold standard."[15][16] The shake-flask method, though requiring more time and material, provides this definitive measurement.[13]

Experimental Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]

-

Sample Processing: After incubation, allow the vials to stand for a short period for the undissolved solid to settle.

-

Filtration/Centrifugation: Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved particles.[15]

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC/MS against a standard curve.

Workflow and Structural Confirmation

The definitive characterization of a novel compound requires an integrated approach, combining physicochemical profiling with spectroscopic analysis to confirm its structure. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for verifying the molecular structure before investing in extensive property testing.

Workflow for Physicochemical and Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel chemical entity.

Caption: Integrated workflow for compound characterization.

Conclusion

While direct experimental data for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is not widely published, this guide establishes a clear and authoritative framework for its complete physicochemical characterization. By understanding its structural components, we can predict its behavior as a moderately lipophilic, basic compound with limited aqueous solubility. More importantly, the application of the detailed, gold-standard experimental protocols provided herein—for DSC, potentiometric titration, and shake-flask solubility and LogP determination—will yield the precise, reliable data essential for any drug discovery or development program. This systematic approach ensures a thorough understanding of the molecule's properties, enabling informed decisions in medicinal chemistry and formulation science.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Avdeef, A., & Tsinman, O. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 3-18.

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Hendriksen, B. A., Felix, C., & El-Gezie, S. (2019). Development of Methods for the Determination of pKa Values.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 579-586.

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

ResearchGate. (2015). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

-

ResearchGate. (2013). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-(Benzyloxy)phenyl)propan-1-ol. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

JoVE. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved from [Link]

Sources

- 1. 3-AMINO-3-(4-BENZYLOXY-PHENYL)-PROPAN-1-OL [m.chemicalbook.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. acdlabs.com [acdlabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 8. torontech.com [torontech.com]

- 9. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth overview of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol, a substituted 1,3-amino alcohol of significant interest in medicinal chemistry and synthetic research. This document details the compound's structural and physicochemical properties. A comprehensive, field-proven two-step synthesis protocol, commencing from 4'-(benzyloxy)acetophenone via a Mannich reaction followed by stereoselective reduction, is presented with detailed experimental procedures. The guide also covers essential characterization techniques, quality control considerations, and discusses the compound's potential applications as a versatile building block in drug discovery, drawing parallels with structurally related molecules. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable synthetic intermediate.

Compound Identification and Physicochemical Properties

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with a benzyl ether, a common protecting group in multi-step synthesis. The 1,3-disposition of the amino and hydroxyl groups makes it a valuable synthon for constructing more complex molecular architectures, particularly in the development of pharmaceutical agents.

Structure:

Figure 1: Chemical Structure of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

Table 1: Compound Properties

| Identifier | Value | Source |

| IUPAC Name | 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol | - |

| Synonyms | 3-Amino-3-[4-(benzyloxy)phenyl]-1-propanol, DL-beta-(4-benzyloxyphenyl)alaninol | [1] |

| CAS Number | 108553-48-2 | Inferred from supplier data |

| Molecular Formula | C₁₆H₁₉NO₂ | Calculated |

| Molecular Weight | 257.33 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (Predicted) | - |

Note: Experimental physical properties such as melting point are not widely reported in public literature. Predicted values are based on the analysis of structurally similar compounds.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 1,3-amino alcohols like the title compound is most effectively achieved through a robust, two-step sequence: (1) a Mannich reaction to form a β-amino ketone intermediate, followed by (2) the diastereoselective reduction of the ketone.[2][3] This approach provides high yields and allows for stereochemical control in the final product.

Synthetic Workflow Overview

The overall transformation begins with the commercially available 4'-(benzyloxy)acetophenone. A three-component Mannich condensation with formaldehyde and an ammonia source generates the key β-amino ketone intermediate. Subsequent reduction of the carbonyl group furnishes the target 1,3-amino alcohol.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Mannich Reaction - Synthesis of 3-Amino-1-(4-(benzyloxy)phenyl)propan-1-one

Principle: The Mannich reaction is a three-component condensation that forms a C-C bond at the α-position of a carbonyl compound.[4] The reaction begins with the formation of an electrophilic iminium ion from formaldehyde and ammonia (generated in situ from ammonium chloride). The enol form of 4'-(benzyloxy)acetophenone then acts as a nucleophile, attacking the iminium ion to yield the β-amino ketone, known as a Mannich base.[5] Using the hydrochloride salt of the amine is a standard and effective method for this transformation.

Experimental Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-(benzyloxy)acetophenone (22.6 g, 0.1 mol), paraformaldehyde (4.5 g, 0.15 mol), and ammonium chloride (8.0 g, 0.15 mol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with 50 mL of cold diethyl ether to remove unreacted starting material.

-

Purification: The crude product can be recrystallized from a mixture of ethanol and water to yield the pure hydrochloride salt of 3-amino-1-(4-(benzyloxy)phenyl)propan-1-one.

Step 2: Reduction - Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

Principle: The reduction of the β-amino ketone to the corresponding 1,3-amino alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the benzyl ether protecting group.[6] The choice of solvent (methanol) is crucial as it also serves as the proton source to quench the intermediate alkoxide.

Experimental Protocol:

-

Reagent Setup: Dissolve the dried Mannich base intermediate (e.g., 24.1 g, assuming a quantitative yield from the previous step, ~0.08 mol) in 150 mL of methanol in a 500 mL Erlenmeyer flask. Cool the solution in an ice bath to 0°C.

-

Reducing Agent Addition: While maintaining the temperature at 0°C, add sodium borohydride (3.8 g, 0.1 mol) portion-wise over 30 minutes. Vigorous hydrogen gas evolution will be observed.

-

Expert Insight: The slow, portion-wise addition is critical to control the exothermic reaction and prevent runaway conditions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting ketone spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid (HCl) while cooling in an ice bath. This will neutralize excess NaBH₄ and the resulting sodium borate salts.

-

Basification and Extraction: Adjust the pH of the solution to ~10-11 with 2 M sodium hydroxide (NaOH) to deprotonate the ammonium salt and precipitate the free amine product. Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol.

Quality Control and Characterization

To ensure the identity and purity of the final compound, a combination of analytical techniques should be employed. This self-validating approach confirms the success of the synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic peaks for the aromatic protons (phenyl and benzyl groups), a multiplet for the benzylic CH₂O protons, and distinct signals for the CH-NH₂, CH₂-OH, and CH-OH protons.

-

¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure, including the aliphatic carbons of the propanol chain and the distinct aromatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 258.33.

-

Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H band (~3300-3400 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range for the recrystallized solid indicates high purity.

Applications in Drug Development and Research

While specific applications for 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol are not extensively documented, its structural motifs are prevalent in pharmacologically active molecules. 1,3-amino alcohols are key structural components in numerous potent drugs, including HIV-protease inhibitors and antidepressants.[7]

The title compound serves as a versatile chiral building block. The primary amine and hydroxyl group can be independently functionalized, and the benzyl ether can be selectively cleaved via hydrogenolysis to reveal a phenolic hydroxyl group for further chemical elaboration. This makes it an ideal starting point for creating libraries of compounds for screening in drug discovery programs.

References

-

Vallejo, J. A., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

-

Taber, D. F., & You, H. (1996). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

PrepChem (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. Available at: [Link]

-

Wikipedia (n.d.). Mannich reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

- 1. 3-AMINO-3-(4-BENZYLOXY-PHENYL)-PROPAN-1-OL [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Investigation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. While direct biological data for this specific molecule is not currently available in public literature, its structural similarity to a range of biologically active 3-amino-3-arylpropan-1-ol derivatives suggests significant therapeutic potential. This document outlines a strategic, multi-faceted approach to elucidate its pharmacological profile. We will delve into its role as a potential synthetic intermediate, propose detailed methodologies for its synthesis and deprotection, and present a comprehensive cascade of in vitro assays to explore its antimicrobial, anticancer, and antioxidant activities. Furthermore, we will discuss potential mechanisms of action based on the established pharmacology of its structural analogs. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this promising compound.

Introduction: Unveiling the Potential of a Novel Scaffold

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of various therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and neuroprotective effects. The subject of this guide, 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol, is a unique derivative characterized by a benzyloxy substitution on the phenyl ring.

The benzyloxy group is a common protecting group for phenols in organic synthesis, suggesting that this compound may serve as a key intermediate in the preparation of the corresponding 4-hydroxyphenyl derivative.[1] Phenolic hydroxyl groups are often crucial for biological activity, participating in key hydrogen bonding interactions with biological targets.[2] Therefore, it is hypothesized that the de-benzylated form of the title compound, 3-Amino-3-(4-hydroxyphenyl)propan-1-ol, is the primary species of interest for biological evaluation.

Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share the 4-hydroxyphenyl moiety, have revealed potent antimicrobial activity against multidrug-resistant bacteria and fungi, as well as promising anticancer and antioxidant properties.[3][4][5] These findings provide a strong rationale for investigating the biological potential of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol and its de-benzylated analog.

This guide will provide the necessary technical details to synthesize, characterize, and conduct a thorough biological evaluation of this compound, with the ultimate goal of uncovering its therapeutic potential.

Synthesis and Characterization

The synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol can be approached through established synthetic routes for 3-amino-3-arylpropan-1-ol derivatives. A plausible synthetic strategy involves a multi-step process commencing from 4-(benzyloxy)benzaldehyde.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol and its deprotected analog.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)propenal

-

To a solution of 4-(benzyloxy)benzaldehyde in ethanol, add an aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath and slowly add acetaldehyde.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propanal

-

Dissolve 3-(4-(benzyloxy)phenyl)propenal in a suitable solvent such as methanol.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the crude amino-aldehyde.

Step 3: Synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

-

Dissolve the crude 3-Amino-3-(4-(benzyloxy)phenyl)propanal in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the title compound.

-

Purify by column chromatography or recrystallization.

Step 4: Deprotection to 3-Amino-3-(4-hydroxyphenyl)propan-1-ol

-

Dissolve 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the de-benzylated product.

Proposed Biological Evaluation: A Hierarchical Screening Cascade

Given the lack of direct biological data, a systematic screening approach is essential. The following tiered assay cascade is proposed to efficiently evaluate the potential antimicrobial, anticancer, and antioxidant activities of both 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol and its deprotected analog, 3-Amino-3-(4-hydroxyphenyl)propan-1-ol.

Tier 1: Primary In Vitro Screening

This initial phase aims to identify any significant biological activity across a broad range of assays.

Based on the promising results from structurally similar compounds, a comprehensive antimicrobial screening is warranted.[3][5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Proposed Panel of Microorganisms for Primary Antimicrobial Screening

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |

| Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus fumigatus (ATCC 204305) |

| Methicillin-resistant S. aureus (MRSA) | Klebsiella pneumoniae (ATCC 700603) | Drug-resistant Candida auris |

The anticancer potential will be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The radical scavenging ability will be evaluated as a measure of antioxidant potential.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare different concentrations of the test compound in methanol.

-

Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each concentration of the compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

Tier 2: Secondary and Mechanistic Studies

Compounds that demonstrate significant activity in the primary screening will be advanced to more detailed mechanistic studies.

Caption: A hierarchical screening cascade for the biological evaluation of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.

Potential Mechanisms of Action: An Informed Hypothesis

Based on the known biological activities of structurally related 3-amino-3-arylpropan-1-ol derivatives, several potential mechanisms of action can be hypothesized for the de-benzylated form of the title compound.

-

Antimicrobial Action: The compound may disrupt microbial cell membrane integrity, inhibit essential enzymes involved in microbial metabolism, or interfere with nucleic acid synthesis.

-

Anticancer Effects: The anticancer activity could be mediated through the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints, or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[6]

-

Antioxidant Properties: The phenolic hydroxyl group in the de-benzylated compound can act as a hydrogen donor to neutralize free radicals, thereby mitigating oxidative stress.[4]

Further mechanistic studies, such as enzyme inhibition assays, gene expression analysis, and cell-based signaling pathway investigations, will be crucial to validate these hypotheses.

Conclusion and Future Directions

While 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol itself is likely a synthetic precursor, its de-benzylated analog, 3-Amino-3-(4-hydroxyphenyl)propan-1-ol, holds significant promise as a biologically active molecule. The structural similarities to compounds with established antimicrobial, anticancer, and antioxidant activities provide a strong impetus for its further investigation. The synthetic and screening methodologies outlined in this guide offer a robust and systematic approach to unlock the therapeutic potential of this novel chemical entity. Successful identification of significant biological activity will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a new class of therapeutic agents.

References

-

Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link][3]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available from: [Link][4]

-

Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available from: [Link][5]

- 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. Google Patents.

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. Available from: [Link]

-

Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. ResearchGate. Available from: [Link][2]

-

[DERIVATIVES OF 1-(4-HYDROXYPHENYL)-3-PHENYLPROPANOL CONTAINING A BASIC GROUP IN POSITION 2]. PubMed. Available from: [Link]

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. Available from: [Link]

-

The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link][1]

-

Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity. PubMed Central. Available from: [Link]

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors. ResearchGate. Available from: [Link][7]

- 3-amino-3-arylpropan-1-ol-compounds, their preparation and use. Google Patents.

- 3-amino-3-arylpropan-1-ol-derivates, their preparation and their use. Google Patents.

-

Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' -[(hydroxypropyl)triglycyl] oligonucleotide conjugates. PubMed. Available from: [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available from: [Link]

-

Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine. ResearchGate. Available from: [Link][8]

-

Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity. ResearchGate. Available from: [Link][9]

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. Available from: [Link]

-

Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity. PubMed Central. Available from: [Link][10]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available from: [Link]

-

3-(4-Hydroxyphenyl)propanol. PubChem. Available from: [Link]

-

Design, Combinatorial Synthesis and Biological Evaluations of Novel 3-amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro[benzo[a] pyrano[2,3-c]phenazine-1,3'-indoline. PubMed. Available from: [Link][6]

-

Showing metabocard for 3-(4-Hydroxyphenyl)-1-propanol (HMDB0032599). HMDB. Available from: [Link]db.ca/metabolites/HMDB0032599)

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, combinatorial synthesis and biological evaluations of novel 3-amino-1'-((1-aryl-1H-1,2,3-triazol-5-yl)methyl)-2'-oxospiro[benzo[a] pyrano[2,3-c]phenazine-1,3'-indoline]-2-carbonitrile antitumor hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol, its derivatives, and analogues. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, chemical characteristics, and potential pharmacological applications of this important class of compounds. The content is structured to provide not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of the Aminopropanol Scaffold

The 3-amino-1-propanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of both an amino group and a hydroxyl group provides key hydrogen bonding capabilities, allowing for interactions with a variety of biological targets. When incorporated into an arylpropanolamine structure, such as 3-amino-3-phenylpropan-1-ol, these compounds can exhibit a range of pharmacological activities. They are key intermediates in the synthesis of various pharmaceuticals, including antidepressants like fluoxetine and tomoxetine.[1]

The focus of this guide, 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol, introduces a significant modification to the core structure: a benzyloxy group. This bulky, lipophilic group can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be crucial during synthesis. Moreover, this modification can alter the compound's binding affinity for specific receptors and enzymes, potentially leading to novel therapeutic applications.

This guide will delve into the synthetic pathways for creating these molecules, with a particular emphasis on stereochemistry, which is often critical for biological activity. We will also explore the current understanding of their biological effects and discuss potential avenues for future research and drug development.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol and its analogues can be approached through several strategic pathways. The choice of a particular route often depends on the desired stereochemistry, the availability of starting materials, and the desired scale of the reaction. A common and effective approach involves a three-stage process: protection of the phenolic hydroxyl group, introduction of the aminomethyl group via a Mannich-type reaction, and subsequent reduction of the resulting ketone.

Protection of the Phenolic Group

The initial step in many synthetic routes is the protection of the reactive hydroxyl group of a starting material like 4-hydroxyacetophenone. This is essential to prevent unwanted side reactions in subsequent steps. Benzyl bromide (BnBr) is a common and effective reagent for this purpose, reacting with the phenoxide ion under basic conditions to form a stable benzyl ether.

Experimental Protocol: Benzylation of 4-Hydroxyacetophenone

-

Dissolution: Dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Benzylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(benzyloxy)acetophenone. Further purification can be achieved by recrystallization or column chromatography.

The Mannich Reaction: Building the Aminopropanone Backbone

The Mannich reaction is a cornerstone in the synthesis of β-amino ketones. In this step, the protected acetophenone derivative reacts with formaldehyde and a suitable amine (such as dimethylamine hydrochloride) to introduce the aminomethyl group at the α-position of the ketone.

Experimental Protocol: Mannich Reaction of 4-(Benzyloxy)acetophenone

-

Reactant Mixture: In a round-bottom flask, combine 4-(benzyloxy)acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in a protic solvent like ethanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the mixture.

-

Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Extraction: Dissolve the residue in water and wash with a nonpolar solvent like diethyl ether to remove unreacted starting material. Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) to a pH of 10-12, which will precipitate the β-amino ketone.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-one.

Reduction of the β-Amino Ketone: Achieving the Final Aminopropanol

The final step is the reduction of the keto group to a hydroxyl group. This is a critical step as it creates a chiral center. The choice of reducing agent can determine the stereochemical outcome of the reaction. For a racemic mixture, a simple reducing agent like sodium borohydride (NaBH₄) is sufficient. For the synthesis of a specific enantiomer, an asymmetric reduction is necessary.

Experimental Protocol: Reduction of 3-(Dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-one

-

Dissolution: Dissolve the β-amino ketone (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Concentrate the mixture to remove the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(dimethylamino)-1-(4-(benzyloxy)phenyl)propan-1-ol. Further purification can be performed by column chromatography.

The following diagram illustrates the general synthetic workflow:

Caption: General synthetic pathway for 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol derivatives.

Chiral Synthesis: The Importance of Stereoisomers

Many pharmaceuticals derived from aminopropanols are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.[1] Therefore, the stereoselective synthesis of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol is of significant interest. This can be achieved through several methods:

-

Asymmetric Reduction: The use of chiral reducing agents or catalysts during the reduction of the β-amino ketone can lead to the preferential formation of one enantiomer. Catalytic systems based on chiral oxazaborolidines, as developed by Corey, are well-established for this purpose.[1]

-

Chiral Resolution: A racemic mixture of the final compound can be separated into its individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. Subsequent separation of these salts by crystallization, followed by liberation of the enantiomerically pure amine, yields the desired stereoisomer.

-

Chemoenzymatic Synthesis: Enzymes, such as ketoreductases, can be employed to catalyze the stereoselective reduction of the ketone with high enantioselectivity under mild reaction conditions.[2]

The choice of method will depend on factors such as cost, scalability, and the desired level of enantiomeric purity.

Biological Activity and Therapeutic Potential

While direct pharmacological data for 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol is limited in publicly available literature, the biological activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Potential as Intermediates for Neurologically Active Agents

As previously mentioned, the 3-amino-1-phenylpropanol core is central to several important drugs that act on the central nervous system. For instance, fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The synthesis of fluoxetine and its analogues often involves intermediates that are structurally similar to the title compound.[1] The presence of the benzyloxy group could offer a handle for further chemical modification, allowing for the synthesis of novel derivatives with potentially altered selectivity and potency for neurotransmitter transporters.

Antimicrobial and Anticancer Properties of Analogues

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural backbone, as promising antimicrobial and anticancer agents.[3] These compounds have demonstrated activity against multidrug-resistant bacterial and fungal pathogens.[4] The introduction of a benzyloxy group could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and exert its antimicrobial effects. Similarly, the structural modifications could influence its interaction with cancer-related targets.

The following table summarizes the reported biological activities of some related aminopropanol derivatives:

| Compound Class | Biological Activity | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial (antibacterial and antifungal) | [4] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer and Antioxidant | [3] |

| 3-Amino-1-(5-indanyloxy)-2-propanol Derivatives | Potent Sodium Channel Blockers (for stroke treatment) | [5] |

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on its molecular structure. Key structural features that influence activity include:

-

The Phenyl Ring: Substitution on the phenyl ring can dramatically alter the compound's electronic and steric properties, thereby affecting its binding to biological targets. The position and nature of the substituent are critical.

-

The Amino Group: The basicity of the amino group is important for its interaction with acidic residues in proteins. The substituents on the nitrogen atom can also influence selectivity and potency.

-

The Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and acceptor. Its presence and stereochemistry are often crucial for biological activity.

-

The Benzyloxy Group: As a bulky and lipophilic group, the benzyloxy moiety can enhance membrane permeability and introduce new binding interactions. It can also serve as a prodrug, being cleaved in vivo to release the active phenolic compound.

The following diagram illustrates the key pharmacophoric features of the 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol scaffold:

Caption: Key structural features influencing the biological activity of 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol derivatives.

Future Directions and Conclusion

The 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol scaffold represents a promising starting point for the development of new therapeutic agents. Future research in this area should focus on several key aspects:

-

Development of Efficient Stereoselective Syntheses: The development of robust and scalable methods for the synthesis of enantiomerically pure derivatives is crucial for their pharmacological evaluation.

-

Comprehensive Biological Screening: A systematic evaluation of these compounds against a wide range of biological targets is needed to uncover their full therapeutic potential. This should include assays for neurological, antimicrobial, and anticancer activities.

-

In-depth SAR Studies: A thorough investigation of the structure-activity relationships will provide valuable insights for the design of more potent and selective analogues.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness.

References

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 894. [Link]

-

Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, Ž., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7268. [Link]

-

Seki, M., Tsuruta, O., Aoyama, Y., Soejima, A., Shimada, H., & Nonaka, H. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & pharmaceutical bulletin, 60(4), 488–498. [Link]

- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (2016).

- 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. (2000).

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). Molecules, 26(16), 4995. [Link]

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]

- 3. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigational Guide to the Putative Mechanisms of Action for 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

Abstract: 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a compound for which the mechanism of action has not been extensively characterized in publicly accessible literature. Its chemical architecture, however, featuring a 3-amino-3-phenylpropan-1-ol core, bears a striking resemblance to several well-established pharmacophores. This guide presents a hypothesis-driven framework for elucidating its biological activity. By drawing parallels with structurally similar molecules, we propose two primary putative mechanisms: modulation of adrenergic receptors and inhibition of monoamine transporters. We provide a tiered, in-depth experimental strategy designed to systematically investigate these hypotheses, complete with detailed protocols and the scientific rationale underpinning each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking a robust, validated approach to characterizing novel chemical entities.

Section 1: Introduction to 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

The subject of our investigation is 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol. Its structure consists of a phenylpropanolamine backbone, a scaffold found in many centrally and peripherally acting drugs. Key structural features include:

-

A 3-amino-3-phenylpropan-1-ol Core: This is a privileged structure in medicinal chemistry, forming the basis for drugs like fluoxetine and atomoxetine.[1][2][3]

-

A Benzyloxy Moiety: The presence of a benzyloxy group at the para-position of the phenyl ring significantly increases the molecule's size and lipophilicity. This group is known to be a key pharmacophore in various compounds, including inhibitors of monoamine oxidase B (MAO-B) and modulators of sodium channels.[4][5][6]

Given the absence of direct pharmacological data, a logical starting point for mechanism of action (MoA) elucidation is to explore the established activities of its structural analogs.

Section 2: Structural Analogy and Mechanistic Hypotheses

The phenylpropanolamine scaffold is a versatile template that interacts with multiple biological targets. Based on extensive structure-activity relationship (SAR) literature, we can formulate two primary, testable hypotheses for the MoA of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol.

Hypothesis A: Modulation of Adrenergic Receptors

The arylethanolamine and aryloxypropanolamine series are classic structures for ligands of beta-adrenergic receptors (β-ARs).[7] Key SAR principles for β-AR ligands include the nature of the aromatic ring substituents and the group attached to the amino nitrogen.[7][8][9] While our compound is a propanolamine, the core scaffold is sufficiently similar to warrant investigation. The bulky benzyloxy group could confer unique selectivity or affinity for one or more of the α- or β-AR subtypes.

Putative Mechanism: The compound may act as an agonist or antagonist at β-adrenergic receptors, influencing downstream signaling pathways such as the Gs-adenylyl cyclase-cAMP cascade.[10][11]

Hypothesis B: Inhibition of Monoamine Transporters

The 3-amino-3-phenylpropan-1-ol framework is the core of potent monoamine transporter inhibitors.[12][13] For instance, atomoxetine is a selective norepinephrine reuptake inhibitor (NRI), and fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[3][14][15] Their specificity is largely determined by the substitution pattern on the phenyl ring.[14] The 4-(benzyloxy)phenyl group on our compound could direct its binding affinity towards the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).[12][16]

Putative Mechanism: The compound may bind to and inhibit the function of SERT, NET, and/or DAT, leading to increased extracellular concentrations of the respective neurotransmitters.[16]

Section 3: Experimental Validation Strategy: A Tiered Approach

To systematically and efficiently test these hypotheses, we propose a tiered experimental workflow. This approach begins with broad, high-throughput screening to identify primary targets and progresses to more focused in vitro functional assays to characterize the nature of the interaction.

Caption: Tiered experimental workflow for MoA elucidation.

Tier 1: Initial Screening and Target Identification

The initial goal is to determine if the compound binds with appreciable affinity to any of the hypothesized targets. A broad radioligand binding assay panel is the gold standard for this purpose.[17][18]

Objective: To screen 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol against a panel of G-protein coupled receptors (GPCRs) and transporters, including adrenergic subtypes (α1, α2, β1, β2, β3) and monoamine transporters (SERT, NET, DAT).

Methodology:

-

Preparation of Membranes: Utilize commercially available cell membranes or prepare them from cell lines overexpressing the specific human receptor or transporter of interest.[19][20]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target (e.g., [³H]-dihydroalprenolol for β-ARs, [³H]-citalopram for SERT), and the test compound at a screening concentration (e.g., 10 µM).[19][21]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation time and temperature must be optimized for each target.[17][18]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from unbound radioligand. Wash the filters with ice-cold buffer to reduce non-specific binding.[19]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a known inhibitor for each target. A significant inhibition (typically >50%) indicates a "hit."

| Potential Outcome | Interpretation & Next Step |

| >50% Inhibition at β-ARs | Proceed to Tier 2 Adrenergic Functional Assays (Protocol 3.2.1). |

| >50% Inhibition at SERT/NET/DAT | Proceed to Tier 2 Transporter Uptake Assays (Protocol 3.2.2). |

| >50% Inhibition at both | Proceed with both Tier 2 protocols. |

| No significant inhibition | Consider alternative hypotheses (e.g., ion channels, enzymes). |

| Caption: Interpreting Tier 1 binding assay results. |

Tier 2: In Vitro Functional Characterization

Once binding is confirmed, the next step is to determine the functional consequence of that binding—is the compound an agonist, antagonist, or inhibitor?

Objective: To determine if the compound activates (agonist) or blocks (antagonist) Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP).[11]

Caption: Hypothesized Gs-coupled adrenergic signaling pathway.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human β-adrenergic receptor subtype of interest.

-

Assay Principle: Employ a homogeneous assay, such as a bioluminescence-based (e.g., GloSensor™) or TR-FRET-based kit, to measure cAMP levels directly in live cells.[22][23][24]

-

Agonist Mode:

-

Treat cells with increasing concentrations of the test compound.

-

Incubate for a specified time (e.g., 15-30 minutes).

-

Measure the luminescence or FRET signal, which correlates with cAMP concentration.[25]

-

An increase in signal indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate cells with increasing concentrations of the test compound.

-

Add a known agonist (e.g., isoproterenol) at its EC₅₀ concentration.

-

Incubate and measure the signal.

-

A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.

-

-

Data Analysis: Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Objective: To measure the ability of the compound to inhibit the uptake of neurotransmitters by their respective transporters.

Methodology:

-

Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human SERT, NET, or DAT.

-

Assay Principle: Utilize a fluorescence-based assay kit which employs a fluorescent substrate that acts as a mimetic for monoamine neurotransmitters.[26][27][28] Uptake of the dye into the cells results in an increased fluorescence signal.[29][30]

-

Assay Setup:

-

Initiation and Measurement:

-

Add the fluorescent substrate/dye mix to all wells.

-

Immediately begin measuring fluorescence intensity in kinetic mode using a bottom-read fluorescence plate reader.

-

-

Data Analysis: Calculate the rate of uptake (slope of the kinetic curve). Determine the IC₅₀ value for the test compound by plotting the percent inhibition of uptake rate against compound concentration.

Caption: Hypothesized monoamine transporter inhibition mechanism.

Section 4: Data Interpretation and Next Steps

The results from Tier 1 and Tier 2 experiments will provide a strong indication of the compound's primary mechanism of action. If the compound demonstrates potent activity at a specific target (e.g., IC₅₀ < 1 µM), further studies would be warranted. These include comprehensive selectivity profiling against a wider range of receptors and transporters to assess off-target effects, and eventually, transitioning to in vivo models to evaluate physiological effects and therapeutic potential.

References

-

Kaiser, C. et al. (1978). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase. PubMed. Available at: [Link]

-

Boudot, J. P. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Available at: [Link]

-

Saha, K. et al. (2021). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

-